molecular formula C9H14F2O3 B13305308 4,4-Difluoro-3-propyloxane-3-carboxylic acid

4,4-Difluoro-3-propyloxane-3-carboxylic acid

Cat. No.: B13305308
M. Wt: 208.20 g/mol
InChI Key: IYHUWWFYVTZAGT-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-propyloxane-3-carboxylic acid is a chemical compound of interest in scientific research and development. The unique structure, featuring a oxane ring substituted with fluorine atoms and a carboxylic acid functional group, makes it a potential candidate for use as a synthetic intermediate or building block in medicinal chemistry and materials science. Researchers can utilize this compound to develop novel substances with targeted properties. The presence of the carboxylic acid moiety allows for further functionalization, enabling the creation of amides, esters, and other derivatives. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans. Please refer to the safety data sheet (SDS) for proper handling and storage instructions. For more details on specific applications, please consult the scientific literature.

Properties

Molecular Formula

C9H14F2O3

Molecular Weight

208.20 g/mol

IUPAC Name

4,4-difluoro-3-propyloxane-3-carboxylic acid

InChI

InChI=1S/C9H14F2O3/c1-2-3-8(7(12)13)6-14-5-4-9(8,10)11/h2-6H2,1H3,(H,12,13)

InChI Key

IYHUWWFYVTZAGT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COCCC1(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-propyloxane-3-carboxylic acid typically involves the fluorination of appropriate precursors. One common method includes the use of difluoromethyl pyrazole derivatives, where the fluorination is achieved using reagents like SelectfluorTM in acetonitrile . The reaction conditions often involve refluxing the starting materials with suitable catalysts and solvents to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Esterification

The carboxylic acid group in 4,4-difluoro-3-propyloxane-3-carboxylic acid undergoes Fischer esterification , an acid-catalyzed nucleophilic acyl substitution. This reaction involves protonation of the carbonyl oxygen by a strong acid (e.g., HCl, H₂SO₄), forming a reactive acylium ion intermediate. Subsequent reaction with alcohols yields esters .

Key Details :

  • Mechanism : Acid catalysis enhances electrophilicity of the carbonyl carbon, enabling nucleophilic attack by alcohol.

  • Conditions : Requires strong mineral acids (e.g., HCl, H₂SO₄) and heat.

  • Outcome : Formation of esters, which are less reactive than carboxylic acids.

Decarboxylation

The compound undergoes decarboxylation , a loss of carbon dioxide (CO₂) under thermal or catalytic conditions. This reaction is typical for carboxylic acids and generates a hydrocarbon product.

Key Details :

  • Mechanism : Heating or catalytic conditions destabilize the carboxyl group, leading to CO₂ elimination.

  • Conditions : High temperatures or metal catalysts (e.g., Cu, Zn).

  • Outcome : Formation of a hydrocarbon chain with reduced carbon count.

Nucleophilic Substitution

The difluoromethyl group (CF₂) enhances electrophilicity, enabling nucleophilic substitution reactions. For example, treatment with cesium fluoride (CsF) in acetonitrile (MeCN) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) facilitates substitution of nitro groups with fluorine .

Key Details :

  • Mechanism : Fluoride ions act as nucleophiles, replacing nitro groups via an Sₙ2-like mechanism.

  • Conditions : CsF/MeCN or TBAF/THF at room temperature.

  • Outcome : Selective fluorination products (e.g., difluoro derivatives).

Amide Formation

Carboxylic acids can react with amines to form amides using carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide, DCC). This method avoids harsh conditions and is widely used in peptide synthesis .

Key Details :

  • Mechanism : Carbodiimide activates the carboxyl group, enabling nucleophilic attack by amines.

  • Conditions : Mild conditions in polar aprotic solvents (e.g., DMF).

  • Outcome : Amides with retained stereochemistry.

Comparison of Reaction Types

Reaction Type Reagents/Conditions Product Type Key Feature
Esterification Alcohol, HCl/H₂SO₄, heatEsterAcid-catalyzed nucleophilic substitution
Decarboxylation Heat, Cu/Zn catalystsHydrocarbonElimination of CO₂
Nucleophilic Substitution CsF/MeCN or TBAF/THFFluorinated derivativesSelective substitution of nitro groups
Amide Formation DCC, amine, DMFAmideMild coupling for peptide synthesis

Scientific Research Applications

4,4-Difluoro-3-propyloxane-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-propyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. This compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,4-difluoro-3-propyloxane-3-carboxylic acid with structurally related carboxylic acids, focusing on substituent effects, physicochemical properties, and safety profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Safety Considerations
This compound Oxane (tetrahydropyran) 4-F₂, 3-propyl, 3-COOH Not provided Hypothesized: Moderate acidity, lipophilic Likely requires standard carboxylic acid handling (gloves, ventilation)
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Pyridine 3-COOH, 4-CF₃ ~191.1 (calculated) Strong electron-withdrawing CF₃ enhances acidity; used in pharmaceuticals, agrochemicals Causes respiratory irritation; requires eye/skin protection
2-Chloro-6-methylpyrimidine-4-carboxylic Acid Pyrimidine 4-COOH, 2-Cl, 6-CH₃ ~186.6 (CAS 89581-58-8) Chloro and methyl groups influence reactivity; intermediate in synthesis Limited safety data; assume standard precautions
5-Formylfuran-3-carboxylic Acid Furan 3-COOH, 5-CHO 140.09 (CAS 603999-19-5) Formyl group increases electrophilicity; synthetic precursor Requires first aid for inhalation/skin exposure
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) Benzene 3,4-diOH, propenoic acid ~180.16 Antioxidant properties; used in supplements, cosmetics Low toxicity; minimal safety risks

Key Findings

Substituent Effects on Acidity: The trifluoromethyl group in 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid significantly lowers the pKa of the carboxylic acid due to its strong electron-withdrawing nature, enhancing acidity compared to non-fluorinated analogs . In contrast, the difluoro substituents in the target oxane derivative may exert a milder electron-withdrawing effect, leading to moderate acidity. The propyl group’s electron-donating nature could partially offset this effect.

The oxane ring’s saturated structure may enhance metabolic stability compared to aromatic cores (e.g., pyridine or furan) .

Reactivity and Synthetic Utility :

  • 5-Formylfuran-3-carboxylic Acid ’s formyl group enables condensation reactions, making it a versatile intermediate . Similarly, the target compound’s carboxylic acid group could facilitate amide or ester formation.
  • Halogenated analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic Acid ) are often used in cross-coupling reactions, suggesting that the target compound’s fluorine atoms might enable similar transformations .

Safety and Handling: Fluorinated compounds like 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid require stringent protective measures (e.g., gloves, ventilation) due to respiratory irritation risks . The target compound likely demands comparable precautions. Non-halogenated analogs like Caffeic Acid exhibit lower toxicity, highlighting the role of substituents in safety profiles .

Biological Activity

4,4-Difluoro-3-propyloxane-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, integrating findings from diverse research sources.

  • Chemical Formula : C₁₁H₁₂F₂O₅S
  • Molecular Weight : 294.27 g/mol
  • Structure : The compound features a difluorinated alkyl chain and a carboxylic acid functional group, which may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of difluoro compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various strains of bacteria and fungi. In one study, synthesized compounds demonstrated activity against Staphylococcus aureus and Acinetobacter calcoaceticus, with minimum inhibitory concentrations (MICs) ranging from 18.75 to 37.5 µg/mL . This suggests that 4,4-difluoro derivatives could be explored for their potential as antimicrobial agents.

Antiepileptic Properties

The anticonvulsant activity of similar difluoro compounds was assessed using maximal electroshock (MES) tests in animal models. One derivative exhibited a 25% protection rate against induced seizures at a dosage of 30 mg/kg . This highlights the potential neuroprotective effects of the compound, warranting further investigation into its mechanisms and efficacy in seizure disorders.

Enzyme Inhibition

Inhibition of fatty acid synthase (FAS) has been observed in related compounds, suggesting that this compound may also exhibit similar inhibitory effects. Compounds designed to inhibit FAS showed promising results in vitro, indicating potential applications in metabolic disorders .

Study on Antimycobacterial Activity

A study focused on the antimycobacterial activity of synthesized derivatives found that certain compounds demonstrated up to 34% inhibition of Mycobacterium tuberculosis growth at low concentrations (6.25 µg/mL) . This positions difluorinated carboxylic acids as potential candidates for further development in tuberculosis treatment.

Investigation of Neurotoxicity

While exploring the anticonvulsant properties, some derivatives were noted to exhibit neurotoxic effects at higher dosages (100-300 mg/kg). This underscores the importance of dosage optimization in therapeutic applications .

Data Summary

Property Value
Chemical FormulaC₁₁H₁₂F₂O₅S
Molecular Weight294.27 g/mol
Antimicrobial ActivityMICs: 18.75 - 37.5 µg/mL
Antiepileptic Activity25% seizure protection at 30 mg/kg
FAS InhibitionEffective in vitro

Q & A

Q. What synthetic methodologies are effective for introducing fluorine substituents into oxane-carboxylic acid frameworks?

Fluorination strategies often employ electrophilic fluorinating agents (e.g., Selectfluor™) or nucleophilic substitution using KF in polar aprotic solvents. For oxane-ring systems, regioselective fluorination at the 4,4-positions can be achieved via radical-mediated pathways or directed metalation . Key challenges include controlling stereochemistry and minimizing side reactions; NMR monitoring (e.g., 19F^{19}\text{F}-NMR) is critical for tracking fluorination efficiency .

Q. How can purity and structural integrity of 4,4-difluoro-3-propyloxane-3-carboxylic acid be validated?

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 210–260 nm) and a C18 column, as demonstrated for similar fluorinated quinoline-carboxylic acids .
  • Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine placement and absence of des-fluoro impurities (common in fluorinated analogs) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility and stability data for fluorinated oxane derivatives?

Contradictions often arise from varying experimental conditions (e.g., solvent polarity, temperature). For example:

  • Solubility : Use Hansen solubility parameters to predict solvent compatibility. Polar aprotic solvents (DMF, DMSO) typically enhance solubility for fluorinated carboxylic acids, as seen in caffeic acid derivatives .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation pathways (e.g., hydrolysis of the oxane ring or defluorination) .

Q. How can computational modeling optimize the design of fluorinated oxane-carboxylic acids for biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., cyclooxygenase or bacterial topoisomerases), leveraging structural data from fluorinated quinoline-carboxylic acids .
  • QSAR modeling : Correlate fluorine substitution patterns with activity using descriptors like LogP and electrostatic potential maps .

Q. What analytical methods detect trace impurities in fluorinated oxane derivatives during scale-up synthesis?

  • HPLC-MS/MS : Detect sub-0.1% impurities (e.g., des-fluoro or propyl-oxidation byproducts) using MRM transitions, as applied to pharmaceutical-grade fluoroquinolones .
  • ICP-MS : Monitor residual metal catalysts (e.g., Pd from coupling reactions) to <1 ppm .

Methodological Challenges and Solutions

Q. Why do fluorinated oxane-carboxylic acids exhibit variable bioactivity in antimicrobial assays?

Bioactivity discrepancies may stem from:

  • Membrane permeability : Fluorine’s lipophilicity enhances penetration but can reduce solubility in aqueous media. Balance via prodrug strategies (e.g., esterification of the carboxylic acid group) .
  • Resistance mechanisms : Test against efflux pump-overexpressing bacterial strains, as seen with fluoroquinolone derivatives .

Q. How to address conflicting NMR data for fluorinated heterocycles?

  • Dynamic effects : Fluorine’s electronegativity can cause signal broadening. Use low-temperature 19F^{19}\text{F}-NMR (-40°C) to slow molecular motion and resolve splitting patterns .
  • Stereochemical ambiguity : Combine NOESY with DFT calculations to assign axial/equatorial fluorine configurations in oxane rings .

Critical Notes

  • The absence of direct evidence for this compound necessitates validation of these methodologies with experimental data.
  • Contradictions in fluorinated compound behavior (e.g., solubility vs. stability) require iterative optimization .

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